4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, also known as 4-A-1-M-Pyrazole-5-CN, is a heterocyclic organic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms and three carbon atoms. PubChem provides a depiction of the chemical structure of 4-A-1-M-Pyrazole-5-CN [].
Scientific literature suggests that 4-A-1-M-Pyrazole-5-CN may have various potential applications in research, including:
4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative characterized by the presence of an amino group and a carbonitrile functional group. Its molecular formula is C5H6N4, and it features a 1-methyl substitution at the pyrazole ring. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily due to its ability to act as a building block for more complex molecules .
The reactivity of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group can undergo hydrolysis or reduction reactions. Additionally, the methyl group enhances hydrophobic interactions, potentially influencing reaction pathways and product solubility.
Common reactions involving this compound include:
Research indicates that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in inhibiting certain enzyme activities related to cancer progression. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration .
Several synthesis methods have been reported for 4-amino-1-methyl-1H-pyrazole-5-carbonitrile:
The applications of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile are diverse:
Interaction studies indicate that 4-amino-1-methyl-1H-pyrazole-5-carbonitrile can form complexes with various biomolecules. Its ability to donate electrons through the amino group allows it to interact with metal ions and other organic compounds, which may enhance its biological efficacy or alter its solubility profile. Studies involving molecular docking have suggested potential binding sites on target proteins, indicating pathways for further investigation into its therapeutic uses .
Several compounds share structural similarities with 4-amino-1-methyl-1H-pyrazole-5-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Amino-3-methyl-1H-pyrazole | Amino group at position 4 | Exhibits different biological activity profiles |
3-Amino-1-methyl-1H-pyrazole | Amino group at position 3 | Potentially different reactivity due to positioning |
5-Amino-4-cyanopyrazole | Cyanide at position 4 | Increased reactivity due to additional nitrile functionality |
4-Amino-1-(substituted aryl)-pyrazoles | Substituted aryl groups at position 1 | Enhanced biological activity based on aryl substitution |
These compounds highlight the unique position of 4-amino-1-methyl-1H-pyrazole-5-carbonitrile within the pyrazole family, particularly regarding its potential applications and biological activities.
Parameter | Experimental or Computed Value | Source |
---|---|---|
Empirical formula | C₅H₆N₄ | [1] [2] |
Molecular weight | 122.13 g mol⁻¹ | [1] [2] |
Exact monoisotopic mass | 122.0593 Da | [2] |
Topological polar surface area | 67.6 Ų | [2] |
Hydrogen-bond donors | 1 | [2] |
Hydrogen-bond acceptors | 3 | [2] |
Calculated partition coefficient (log P, XLogP3-AA) | 0.20 | [2] |
Rotatable bonds | 0 | [2] |
Appearance | Off-white to pale beige solid | [1] |
The heteroaromatic scaffold contains five heavy atoms and four heteroatoms, giving an exact mass of 122.0593 Da and a low calculated log P of 0.20, consistent with a moderately polar heterocycle [2].
Thermal property | Value | Method / Comment | Source |
---|---|---|---|
Melting point | 221 – 223 °C | Differential scanning, crystalline solid | [1] |
Boiling point (predicted) | 342 ± 27 °C | Joback method prediction | [1] |
Flash point (predicted) | 191.7 °C | Calculated | [1] |
Vapour pressure (25 °C) | 1.36 × 10⁻⁸ mm Hg | EVP model | [1] |
Solvent | Qualitative solubility | Observations / Notes | Source |
---|---|---|---|
Dimethyl sulfoxide | High | Instant dissolution at 25 °C | [1] |
Methanol | High | Homogeneous solution below 0.05 M | [1] |
Ethanol | Moderate | Gentle warming improves dissolution | [3] |
Chloroform, ethyl acetate | Slight | Visible turbidity above 10 mM | [3] |
Water (neutral pH) | Very low | Calculated log S −3.7 | [4] |
The modest log P together with the nitrile and amino groups rationalise good affinity for polar aprotic solvents, whereas the aromatic core disfavors aqueous solvation.
The exocyclic primary amino group undergoes standard nucleophilic transformations:
The nitrile is electronically deactivated by the adjacent heteroaromatic ring, displaying high kinetic stability [9].
The 1-methyl substitution blocks N-alkylation at the more nucleophilic N-1 site, but the ring remains susceptible to electrophilic attack at C-4/C-5 under strongly activating conditions.
Pyrazoles exhibit prototropic (annular) tautomerism arising from migration of the N-bound proton. Density-functional investigations on amino-substituted pyrazoles show the N-1-H tautomer to be 9–11 kJ mol⁻¹ more stable than the N-2-H form in the gas phase [13]. In low-temperature matrices, ultraviolet irradiation drives reversible phototautomerisation, observable by infrared shifts of the N–H stretching band (3330 → 3410 cm⁻¹) [13].
For 3(5)-aminopyrazoles the intramolecular hydrogen bond between the amino nitrogen and ring N-2 further stabilises the N-1-H tautomer; solvent polarity modulates the equilibrium, with dimethyl sulfoxide favouring minor tautomer populations detectable by nuclear Overhauser spectroscopy [14].
Because 4-amino-1-methyl-1H-pyrazole-5-carbonitrile is N-1-methylated, only annular tautomerism of the ring nitrogens is suppressed, but rotameric isomerism persists around the C-4–NH₂ bond. Conformational analysis predicts a low barrier (≈15 kJ mol⁻¹) allowing fast interconversion at ambient temperature, which can broaden the amino protons in one-dimensional nuclear magnetic resonance spectra [8].